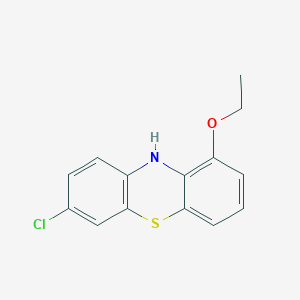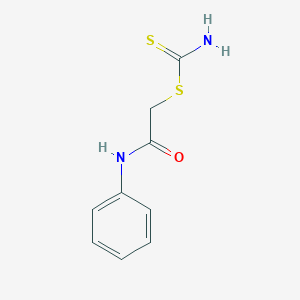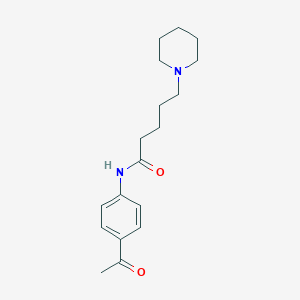
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of a benzyl group, a butylsulfanyl group, and a methyl group attached to the pyrazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-haloketones.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Addition of the Butylsulfanyl Group: The butylsulfanyl group can be added via a thiolation reaction using butylthiol and a suitable catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, butylthiol, methyl iodide, and suitable catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: A compound with a similar benzyl group but different functional groups on the pyrazine ring.
3-Benzyl-6-methyl-1,3-oxazine-2,4-dione: Another heterocyclic compound with a benzyl group and different substituents.
Uniqueness
3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
| 93509-66-1 | |
Fórmula molecular |
C16H21N3S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3-benzyl-6-butylsulfanyl-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C16H21N3S/c1-3-4-10-20-16-12(2)18-14(15(17)19-16)11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H2,17,19) |
Clave InChI |
OUIHWEZWDJJKBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(N=C(C(=N1)N)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)

![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)


